Kobusin
Overview
Description
Kobusin is a bisepoxylignan compound isolated from the plant Magnolia biondii Pamp. It is known for its ability to modulate chloride channel functions, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). This compound has shown potential in various biological activities, including anti-cancer, anti-diabetic, antimicrobial, antiparasitic, and antihypertensive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kobusin can be synthesized through the isolation from natural sources such as Magnolia biondii Pamp. The isolation process involves extraction and purification techniques to obtain the pure compound. The synthetic route typically includes the use of solvents like dimethyl sulfoxide (DMSO) for dissolving the compound and preparing stock solutions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. The compound is then formulated into various forms for research and potential therapeutic applications. The production process ensures high purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Kobusin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxide derivatives, while reduction can lead to the formation of alcohols .
Scientific Research Applications
Kobusin has a wide range of scientific research applications, including:
Chemistry: Used as a modulator of chloride channels in various chemical studies.
Biology: Investigated for its effects on intestinal chloride transport and gastrointestinal motility.
Medicine: Potential therapeutic applications in treating conditions like cystic fibrosis, hypertension, and diabetes.
Industry: Utilized in the development of biologics and small-molecule medicines
Mechanism of Action
Kobusin exerts its effects by modulating the activity of chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). It activates CFTR channel function and stimulates CaCC-mediated short-circuit currents. This compound also inhibits ANO1/CaCC-mediated currents, which contributes to its overall effect on chloride transport .
Comparison with Similar Compounds
Eudesmin: Another lignan compound with similar chloride channel modulating properties.
Sesamin: A furofuran lignan with comparable biological activities.
Magnolin: Known for its inhibitory effects on NF-κB/AP-1 pathways.
Uniqueness of Kobusin: this compound is unique due to its specific ability to modulate both CFTR and CaCC chloride channels. Its dual action on these channels makes it a valuable compound for research and potential therapeutic applications. Additionally, this compound’s inhibitory effects on ANO1/CaCC-mediated currents further distinguish it from other similar lignan compounds .
Properties
IUPAC Name |
5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGQCSIVCQXBT-VUEDXXQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189723 | |
Record name | Kobusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36150-23-9 | |
Record name | (+)-Kobusin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36150-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kobusin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kobusin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KOBUSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR4HUP6JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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